6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
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Overview
Description
Scientific Research Applications
Antinociceptive Agents
The compound has been studied for its potential as an antinociceptive agent . In a study, the antinociceptive properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives were evaluated in mice, using the abdominal constriction test . The most active compounds were found to inhibit the number of abdominal constrictions, at 50 mg/kg dose, in a significant percentage of the sample .
COX-2 Inhibitors
“6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile” has been studied for its potential as a COX-2 inhibitor . All synthesized compounds demonstrated potent activity at minimal concentrations, with IC 50 values in the submicromolar range . Some of the compounds were found to have COX-2 percent inhibition and IC 50 values nearly equal to Celecoxib .
Anticancer Agents
The compound has also been studied for its potential as an anticancer agent . Some of the pyrimidine derivatives demonstrated anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC 50 values in nanomolar .
Apoptosis Induction
One of the compounds was found to seize cell growth at the sub-G1 and G2/M phases, as well as increase the proportion of early and late apoptotic rates in MCF-7 cells .
Antiviral Agents
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
Future Directions
: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential effects on human microglia and neuronal cell models .
Mode of Action
It’s suggested that pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
It’s suggested that the possible mechanism of action of pyrimidine derivatives is observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It’s suggested that pyrimidine derivatives can exhibit promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
6-(4-methoxyphenyl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBLGLSOFHGZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile |
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